Crizotinib-d5
CAS No.: 1395950-48-7
Cat. No.: VC0128055
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.339
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1395950-48-7 |
---|---|
Molecular Formula | C21H22Cl2FN5O |
Molecular Weight | 450.339 |
IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1 |
Standard InChI Key | ZSDTZQWYOPVQMX-GFCCVEGCSA-N |
SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |
Introduction
Chemical Properties and Structure
Crizotinib-d5 possesses distinctive chemical properties that make it valuable as an analytical standard. The compound's characteristics are summarized in the following table:
The molecular structure of crizotinib-d5 features five deuterium atoms positioned at the 3,3,4,5,5 locations of the piperidine ring in the molecule . This selective deuteration provides the isotopic mass difference required for differentiation from the parent compound in mass spectrometric applications while maintaining nearly identical chemical behavior in analytical systems. The structural similarity to crizotinib, combined with the mass difference, makes it an ideal internal standard for quantitative analysis .
Analytical Applications
Mass Spectrometry Applications
Crizotinib-d5 serves as an essential internal standard in various analytical methods designed for the quantification of crizotinib in biological samples. The compound's primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it enhances the accuracy and precision of measurements .
In a validated LC-MS/MS method developed for the determination of crizotinib in mouse tissues, the following parameters were observed:
The use of crizotinib-d5 as an internal standard significantly improved the method's performance by compensating for matrix effects and variations in extraction efficiency. The IS-normalized matrix factors (MFs) for crizotinib in mouse liver homogenate were 106.5 ± 2.2% and 101.6 ± 2.7% at two concentration levels, indicating negligible matrix effects when using the deuterated internal standard .
Pharmacokinetic Studies
Crizotinib-d5 plays a crucial role in pharmacokinetic studies by enabling accurate quantification of crizotinib in various biological matrices. Researchers have employed this deuterated standard in multiple studies analyzing the disposition and metabolism of crizotinib in different tissues.
A comprehensive tissue distribution study in mice, which utilized crizotinib-d5 as an internal standard, revealed important findings regarding the disposition of crizotinib in various organs . The study demonstrated that crizotinib was well-distributed in multiple tissues, with the lung, liver, and spleen identified as the main target organs. Additionally, the research confirmed that crizotinib could cross the blood-brain barrier and was distributed in brain tissue .
In another study, crizotinib-d5 was part of a validated HPLC-MS/MS method for simultaneously analyzing multiple tyrosine kinase inhibitors (TKIs) including alectinib, crizotinib, erlotinib, and gefitinib in human plasma . This method was validated over a linear range of 50–1,000 ng/ml for crizotinib, enabling reliable therapeutic drug monitoring in patients receiving TKI therapy .
Comparison with Parent Compound (Crizotinib)
Crizotinib-d5 shares many physical and chemical properties with its parent compound crizotinib, but with important distinctions that facilitate its use as an internal standard. The following table presents a comparison between the two compounds:
The parent compound, crizotinib, is a powerful tyrosine kinase inhibitor that targets multiple kinases including anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1, and Recepteur d'Origine Nantais (RON) . In clinical studies, crizotinib has demonstrated significant efficacy in patients with ALK-positive NSCLC, with an objective response rate of 60.8% (95% CI 52.3–68.9) and a median progression-free survival of 9.7 months (95% CI 7.7–12.8) .
While crizotinib-d5 retains the chemical structure and reactivity of crizotinib, the deuterium labeling ensures it can be distinguished from the parent compound in mass spectrometric analyses, making it an ideal internal standard for quantification purposes .
Research Findings and Clinical Applications
Crizotinib-d5 has been instrumental in advancing research related to crizotinib's clinical applications and pharmacokinetics. Several studies have utilized this deuterated standard to develop and validate analytical methods with applications in multiple areas:
Tissue Distribution Studies
Research utilizing crizotinib-d5 has provided valuable insights into the tissue distribution of crizotinib in preclinical models. In a mouse study, crizotinib was found to distribute widely across various tissues with particularly high concentrations in the lung, liver, and spleen . The extraction recovery of crizotinib, as measured using crizotinib-d5 as an internal standard, was 99.1 ± 3.0% and 88.6 ± 7.3% at concentrations of 60 and 6400 ng/mL in mouse liver homogenate, respectively . These findings have important implications for understanding the potential target organs for both therapeutic effects and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume